2-(Dimethylamino)-5-methoxy-4-pyrimidinol

Description

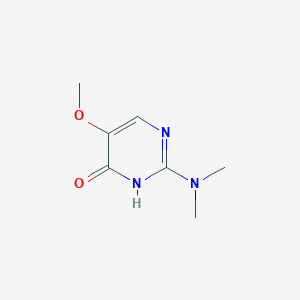

2-(Dimethylamino)-5-methoxy-4-pyrimidinol is a pyrimidine derivative featuring a hydroxyl group at position 4, a methoxy group at position 5, and a dimethylamino substituent at position 2. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and material science due to their electronic versatility and hydrogen-bonding capabilities .

Properties

IUPAC Name |

2-(dimethylamino)-5-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-10(2)7-8-4-5(12-3)6(11)9-7/h4H,1-3H3,(H,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWFKEDHFABTMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=O)N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-methoxy-4-pyrimidinol typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method includes the reaction of 2-chloro-5-methoxy-4-pyrimidinol with dimethylamine under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-methoxy-4-pyrimidinol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

2-(Dimethylamino)-5-methoxy-4-pyrimidinol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.

Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-methoxy-4-pyrimidinol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Core

The electronic and steric effects of substituents significantly influence the properties of pyrimidine derivatives. Below is a comparison with key analogs:

Table 1: Substituent Profiles of Pyrimidine Derivatives

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group at position 2 in the target compound is strongly electron-donating, enhancing the pyrimidine ring's basicity and nucleophilicity. In contrast, chloro substituents (e.g., in 4,6-Dichloro-5-methoxypyrimidine) withdraw electron density, reducing reactivity in electrophilic substitutions .

- Hydrogen Bonding: The hydroxyl group at position 4 facilitates hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated analogs like 4,6-Dichloro-5-methoxypyrimidine .

Reactivity in Polymerization and Chemical Reactions

Table 2: Reactivity of Dimethylamino-Containing Compounds

Comparison:

- The dimethylamino group’s lone pair electrons enhance radical generation in polymerization. However, steric hindrance (e.g., in ethyl methacrylate derivatives) may reduce efficiency compared to planar aromatic systems like pyrimidinols .

Physical and Chemical Properties

Substituent positioning and polarity directly affect physical properties:

Table 3: Physical Properties of Selected Pyrimidines

Key Trends:

- Solubility: Hydroxyl and hydroxymethyl groups (e.g., in 4-Amino-5-hydroxymethyl-2-methylpyrimidine) increase water solubility, whereas methoxy and chloro groups favor organic solvents .

- Thermal Stability : Halogenated pyrimidines (e.g., 4,6-Dichloro-5-methoxypyrimidine) exhibit higher melting points due to stronger intermolecular forces .

Biological Activity

2-(Dimethylamino)-5-methoxy-4-pyrimidinol, a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a dimethylamino group and a methoxy substituent on a pyrimidine ring. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of 2-(Dimethylamino)-5-methoxy-4-pyrimidinol has been investigated for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that similar pyrimidine derivatives exhibit significant antimicrobial activity. For instance, compounds with structural similarities have been shown to disrupt microbial cell function, leading to cell death. This suggests that 2-(Dimethylamino)-5-methoxy-4-pyrimidinol could potentially possess similar effects by interfering with microbial biochemical pathways.

The mechanisms through which 2-(Dimethylamino)-5-methoxy-4-pyrimidinol exerts its biological effects can be summarized as follows:

- Target Interaction : Similar compounds have been shown to interact with various biological targets, including enzymes and receptors.

- Biochemical Pathways : These interactions can lead to alterations in signaling pathways that are crucial for cell survival and proliferation.

- Pharmacokinetics : The bioavailability and metabolic stability of the compound are essential for its efficacy in vivo.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of 2-(Dimethylamino)-5-methoxy-4-pyrimidinol:

- In Vitro Studies : Laboratory studies have demonstrated that related compounds exhibit potent antimicrobial activity against a range of pathogens, suggesting that this compound may also show similar efficacy.

- Case Studies : In clinical settings, derivatives of pyrimidine have been evaluated for their therapeutic potential in treating infections and cancer. While specific case studies on this compound are scarce, the existing data on related compounds provide a foundation for further investigation.

Data Table: Biological Activities of Pyrimidine Derivatives

| Compound Name | Activity Type | Mechanism of Action | Reference |

|---|---|---|---|

| 2-(Dimethylamino)-5-methoxy-4-pyrimidinol | Antimicrobial | Disruption of microbial cell function | |

| Pyrimidine Derivative A | Anticancer | Inhibition of cancer cell proliferation | |

| Pyrimidine Derivative B | Anti-inflammatory | Modulation of inflammatory cytokine production |

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for 2-(Dimethylamino)-5-methoxy-4-pyrimidinol, and how do reaction parameters influence yield?

- The compound is synthesized via nucleophilic aromatic substitution (SNAr) using ethanol or dioxane as solvents, triethylamine (TEA) as a base, and reflux conditions (60–100°C). Electron-donating groups like dimethylamino enhance reactivity by activating the pyrimidine ring. Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry of reagents such as alkoxides or amines .

Q. How can structural characterization of 2-(Dimethylamino)-5-methoxy-4-pyrimidinol be performed to confirm its purity and identity?

- Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups (e.g., methoxy or amino). X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What are the stability and storage recommendations for 2-(Dimethylamino)-5-methoxy-4-pyrimidinol under laboratory conditions?

- Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation. Stability tests under varying pH (e.g., acidic/basic buffers) and thermal stress (TGA/DSC analysis) are recommended to assess shelf life .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., dimethylamino vs. methoxy) influence the reactivity of 2-(Dimethylamino)-5-methoxy-4-pyrimidinol in SNAr reactions?

- The dimethylamino group donates electrons via resonance, activating the pyrimidine ring at specific positions (e.g., C4 for substitution). Methoxy groups exert weaker electron-donating effects, altering regioselectivity. Computational studies (DFT) can map charge distribution to predict reaction sites .

Q. What advanced analytical methods are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. Fluorescence polarization assays track conformational changes, while cryo-EM or X-ray crystallography resolve structural interactions at atomic resolution .

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Perform dose-response assays across multiple cell lines or microbial strains to establish selectivity indices. Use orthogonal validation methods (e.g., gene expression profiling or metabolomics) to distinguish off-target effects from mechanism-specific activity .

Q. What computational strategies are effective for modeling the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

- Molecular dynamics (MD) simulations predict solubility and membrane permeability. QSAR models correlate structural descriptors (e.g., topological polar surface area) with ADME properties. PubChem and DSSTox databases provide foundational data for parameterization .

Q. How can synthetic byproducts or degradation products of 2-(Dimethylamino)-5-methoxy-4-pyrimidinol be identified and minimized?

- Employ LC-MS/MS to track impurities during synthesis. Optimize purification via column chromatography (e.g., silica gel with gradient elution) or recrystallization. Stability-indicating assays (e.g., forced degradation under UV/heat) identify vulnerable functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.